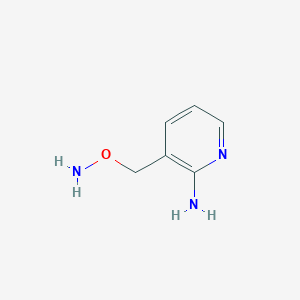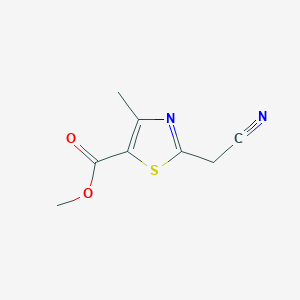
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is an organic compound characterized by a thiazole ring substituted with a methyl group, a cyanomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, methyl iodide, and malononitrile.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or other reducing agents.
Substitution: The carboxylate ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry
In organic synthesis, methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s thiazole ring is a structural motif found in many biologically active molecules. Researchers explore its potential as a building block for developing new pharmaceuticals, particularly those targeting microbial infections and cancer.
Medicine
Due to its structural similarity to certain bioactive thiazole derivatives, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs aimed at treating infectious diseases and cancer.
Industry
In the materials science industry, this compound is studied for its potential use in the development of novel polymers and advanced materials. Its unique chemical properties can contribute to the creation of materials with specific mechanical and thermal characteristics.
Mechanism of Action
The mechanism by which methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanoprop-2-enoate: Another compound with a cyanomethyl group, but with different reactivity due to the absence of the thiazole ring.
4-Methylthiazole-5-carboxylate: Lacks the cyanomethyl group, resulting in different chemical and biological properties.
2-Aminothiazole derivatives: Share the thiazole ring but differ in the substituents, leading to varied applications and reactivity.
Uniqueness
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyanomethyl and carboxylate ester groups, along with the thiazole ring, makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-5-7(8(11)12-2)13-6(10-5)3-4-9/h3H2,1-2H3 |
InChI Key |
LTFYWSZYGTWTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
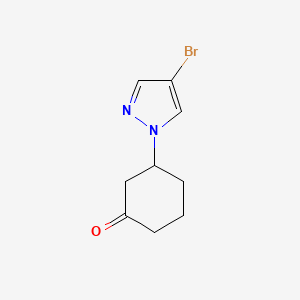
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)
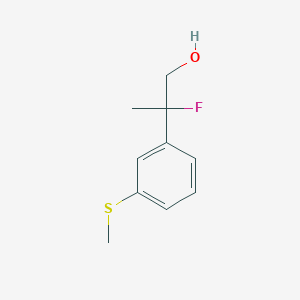


![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)

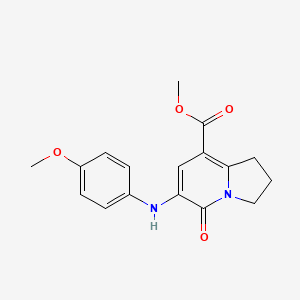

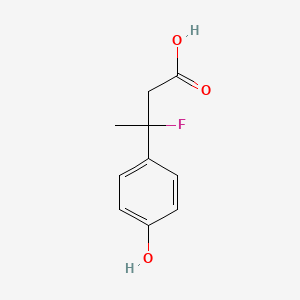
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
